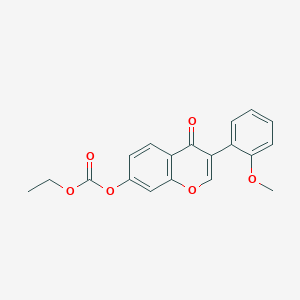
ethyl 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves photoinduced rearrangement processes, as demonstrated in studies where (E)-3-arylvinyl-4H-chromen-4-ones are transformed into benzoaryl-5-yl(2-hydroxyphenyl)methanones under specific conditions. Such methods highlight the efficiency of generating chromene derivatives without the need for transition metals, oxidants, or other additives, offering a novel approach to synthesizing α,α'-diaryl ketone derivatives (Jinming Fan et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives has been elucidated using techniques like single-crystal X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, revealing intramolecular hydrogen bonding between hydroxy and carbonyl groups of the coumarin units, contributing to the stability of the compound's crystal packing (I. Manolov et al., 2012).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, including photo-reorganization to form complex molecular structures. The photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, for instance, leads to the formation of angular pentacyclic compounds, demonstrating the compounds' reactive nature under photochemical conditions (Aarti Dalai et al., 2017).
Physical Properties Analysis
The physical properties of chromene derivatives, such as crystallization behavior and molecular conformation, can be significantly influenced by their molecular structure. Studies on compounds like ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have shown how crystal packing stability is affected by weak intermolecular interactions, offering insights into the compound's solid-state characteristics (M. Kaur et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl [3-(2-methoxyphenyl)-4-oxochromen-7-yl] carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-3-23-19(21)25-12-8-9-14-17(10-12)24-11-15(18(14)20)13-6-4-5-7-16(13)22-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXKTTJUXBMPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

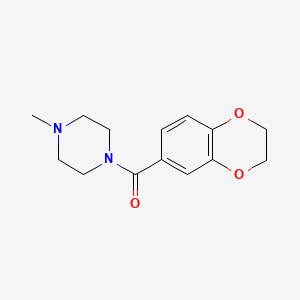
![3-{2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5611270.png)
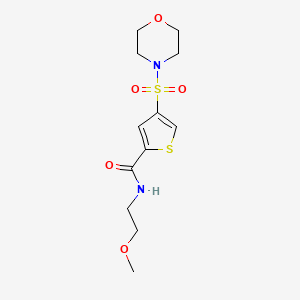
![N-[(3S*,4R*)-1-[(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5611283.png)
![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5611287.png)
![1-[3-(2-chlorophenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B5611304.png)
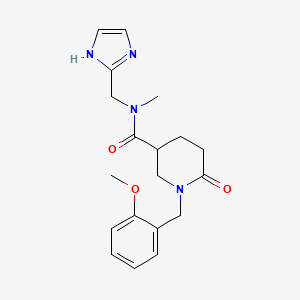
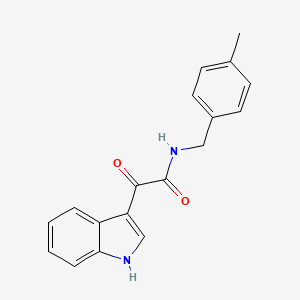
![N-(2-hydroxycyclohexyl)-N-methylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5611336.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5611343.png)
![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[(4'-fluorobiphenyl-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5611350.png)
![ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate](/img/structure/B5611358.png)
